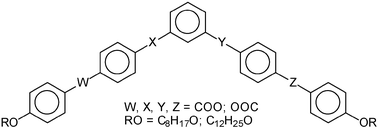Ten isomeric five-ring bent-core mesogens: The influence of the direction of the carboxyl connecting groups on the mesophase behaviour†
Journal of Materials Chemistry Pub Date: 2005-08-25 DOI: 10.1039/B508488A
Abstract
In order to study the role of the direction of the connecting groups in bent-core mesogens we synthesized two series of ten possible achiral isomeric five-ring bent-core compounds in which all aromatic rings are connected by ester groups and each of which possesses the same length of the terminal chains (octyloxy or dodecyloxy, respectively). The structure of the isomers is distinguished by the direction of at least one ester group, only. The mesophase behaviour of the compounds has been studied by polarizing

Recommended Literature
- [1] Triply-responsive OEG-based microgels and hydrogels: regulation of swelling ratio, volume phase transition temperatures and mechanical properties†
- [2] Xanthone dimers: a compound family which is both common and privileged†
- [3] Manganese dioxide nanowires on carbon nanofiber frameworks for efficient electrochemical device electrodes†
- [4] Reaction of benzyne with butadiene
- [5] Hierarchical ZnO hollow microspheres with exposed (001) facets as promising catalysts for the thermal decomposition of ammonium perchlorate†
- [6] Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease†
- [7] Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situcofactorregeneration†‡
- [8] Ultra-broadband optical amplification at telecommunication wavelengths achieved by bismuth-activated lead iodide perovskites†
- [9] Serum Raman spectroscopy as a diagnostic tool in patients with Huntington's disease†
- [10] Electrocatalytic reduction of CO2 to CO with 100% faradaic efficiency by using pyrolyzed zeolitic imidazolate frameworks supported on carbon nanotube networks†










